molecular formula C14H18O B14402103 (7-Methoxyhepta-2,3-dien-4-yl)benzene CAS No. 88241-52-5

(7-Methoxyhepta-2,3-dien-4-yl)benzene

Cat. No.: B14402103
CAS No.: 88241-52-5
M. Wt: 202.29 g/mol
InChI Key: QZVKCFNXCMSZEG-UHFFFAOYSA-N
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Description

(7-Methoxyhepta-2,3-dien-4-yl)benzene is a synthetic aromatic compound featuring a benzene ring substituted with a linear heptadienyl chain containing conjugated double bonds (2,3-diene) and a methoxy group at the 7th carbon (Figure 1). The compound’s structure combines the electronic effects of the methoxy substituent with the reactivity of a conjugated diene system.

Properties

CAS No.

88241-52-5

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C14H18O/c1-3-8-13(11-7-12-15-2)14-9-5-4-6-10-14/h3-6,9-10H,7,11-12H2,1-2H3

InChI Key

QZVKCFNXCMSZEG-UHFFFAOYSA-N

Canonical SMILES

CC=C=C(CCCOC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Benzene core : Provides aromatic stability and serves as a scaffold for substitution.
  • Conjugated diene (C2–C3) : Enhances reactivity in cycloaddition or electrophilic addition reactions.
  • Methoxy group (C7) : Electron-donating substituent that influences electronic density and solubility.

Comparison with Structurally Similar Compounds

Benzonorbornadiene Derivatives

Example: 7-(1-Acetoxymethylidene)benzonorbornadiene (Figure 2) .

  • Structure: Bicyclic norbornadiene fused to a benzene ring, with an acetoxymethylidene substituent at C6.
  • Synthesis : Prepared via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis to yield formyl or hydroxymethyl derivatives.
  • Comparison: Reactivity: The bicyclic framework in benzonorbornadienes restricts diene mobility, reducing Diels-Alder reactivity compared to the linear diene in the target compound. Substituent Effects: The acetoxy group in the analog is hydrolyzable, whereas the methoxy group in the target compound is more stable under acidic conditions.
Property (7-Methoxyhepta-2,3-dien-4-yl)benzene 7-(1-Acetoxymethylidene)benzonorbornadiene
Core Structure Linear heptadienyl-benzene Bicyclic norbornadiene-benzene
Key Substituent Methoxy (C7) Acetoxymethylidene (C7)
Diene Reactivity High (flexible conjugation) Moderate (constrained geometry)
Stability to Hydrolysis Stable Hydrolyzes to formyl/hydroxymethyl products

Phenolic and Methoxy-Substituted Aromatics

Example : Caffeic acid (3,4-dihydroxybenzeneacrylic acid) .

  • Structure: Benzene ring with dihydroxy and propenoic acid substituents.
  • Comparison :
    • Electronic Effects : Caffeic acid’s hydroxyl groups are electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
    • Applications : Caffeic acid is used in pharmacological research and as a food additive, whereas the target compound’s diene system suggests utility in synthetic chemistry (e.g., as a diene in cycloadditions).
Property (7-Methoxyhepta-2,3-dien-4-yl)benzene Caffeic Acid
Substituents Methoxy, conjugated diene Dihydroxy, propenoic acid
Solubility Moderate (non-polar substituents) High (polar hydroxyl groups)
Bioactivity Limited data Antioxidant, anti-inflammatory

Heptadienyl-Benzene Analogs

Example : 4-Methoxystyrene derivatives.

  • Structure : Benzene with a methoxy group and a shorter alkenyl chain (styrene).
  • Comparison :
    • Diene System : The target compound’s conjugated diene offers enhanced resonance stabilization and reactivity compared to isolated double bonds in styrenes.
    • Synthetic Utility : The heptadienyl chain may enable regioselective reactions, such as cross-couplings or polymerizations.

Research Findings and Data

Spectroscopic Analysis

  • 1H NMR: The methoxy protons in (7-Methoxyhepta-2,3-dien-4-yl)benzene are expected at δ 3.3–3.7 ppm, similar to methoxy-substituted benzonorbornadienes .
  • 13C NMR: The conjugated diene carbons (C2–C3) would resonate at δ 120–130 ppm, comparable to other dienes in benzonorbornadienes .

Reactivity Insights

  • Diels-Alder Reactions : The linear diene system is predicted to exhibit higher reactivity than constrained bicyclic dienes, enabling applications in natural product synthesis .
  • Electrophilic Substitution : The methoxy group directs electrophiles to the para position of the benzene ring, akin to other methoxy aromatics .

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